molecular formula C25H23BrN4O2 B11217848 8-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

8-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B11217848
M. Wt: 491.4 g/mol
InChI Key: WLCFBJWRGRMEFK-UHFFFAOYSA-N
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Description

8-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound featuring a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step organic synthesis techniques. The process begins with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the bromophenyl and phenyl groups through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions. The final step involves the formation of the spirocyclic structure through a cyclization reaction under controlled conditions, often using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrimidine rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the bromophenyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic aromatic substitution conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of phenyl derivatives with reduced bromine.

    Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies, receptor binding assays, and other biochemical investigations.

Medicine

In medicinal chemistry, 8-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer, due to its ability to interact with biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural characteristics.

Mechanism of Action

The mechanism of action of 8-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the specific target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its analogs, 8-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets, making it a valuable scaffold in drug design.

This detailed overview provides a comprehensive understanding of 8-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[45]decane, highlighting its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C25H23BrN4O2

Molecular Weight

491.4 g/mol

IUPAC Name

8-[7-(4-bromophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C25H23BrN4O2/c26-19-6-8-20(9-7-19)30-16-21(18-4-2-1-3-5-18)22-23(27-17-28-24(22)30)29-12-10-25(11-13-29)31-14-15-32-25/h1-9,16-17H,10-15H2

InChI Key

WLCFBJWRGRMEFK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)Br)C6=CC=CC=C6

Origin of Product

United States

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